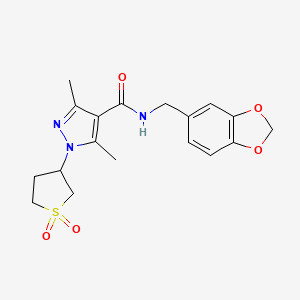

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Description

Key Structural Features

The pyrazole ring’s 3,5-dimethyl substituents increase steric bulk, potentially enhancing binding specificity in biological targets. The tetrahydrothiophene dioxide moiety introduces a sulfone group, which is known to modulate electronic properties and improve pharmacokinetic profiles.

Historical Context in Heterocyclic Compound Research

Heterocyclic compounds have dominated medicinal chemistry since the 19th century, with pyrazole and benzodioxole derivatives emerging as critical scaffolds. The pyrazole ring, first synthesized by Ludwig Knorr in 1883, gained prominence for its versatility in drug design. Benzodioxole-containing compounds, such as safrole and piperonyl butoxide, were later explored for their bioactivity in natural product derivatives.

The integration of sulfone groups into heterocycles, as seen in the tetrahydrothiophene dioxide component, reflects advancements in the mid-20th century to enhance compound stability and target affinity. Modern synthetic techniques, including Vilsmeier-Haack formylation and Suzuki coupling, have enabled the precise functionalization of such complex systems.

Role of Benzodioxole and Pyrazole Moieties in Bioactive Molecules

Benzodioxole in Drug Design

The 1,3-benzodioxole moiety is prized for its ability to mimic catechol structures, enabling interactions with neurotransmitter receptors and enzymes. Its methylenedioxy bridge (-O-CH2-O-) enhances metabolic resistance by blocking oxidative degradation pathways. For example, benzodioxole derivatives are foundational in antiviral and anticancer agents due to their capacity to intercalate DNA or inhibit proteases.

Pyrazole as a Pharmacophore

The 3,5-dimethylpyrazole core contributes to:

- Aromaticity : The pyrazole ring’s six π-electrons stabilize charge distribution, enabling interactions with hydrophobic protein pockets.

- Hydrogen Bonding : The N-H group at the 1-position serves as a hydrogen bond donor, critical for target engagement.

- Steric Effects : Methyl groups at the 3- and 5-positions hinder unwanted rotational freedom, improving binding specificity.

In resin chemistry, 3,5-dimethylpyrazole derivatives form cross-linked networks that enhance thermal stability, a property leveraged in industrial coatings.

Synergistic Effects

The combination of benzodioxole’s electron-donating properties and the pyrazole’s aromaticity creates a balanced electronic profile, ideal for modulating receptor affinity. The sulfone group further polarizes the molecule, aiding in aqueous solubility without compromising membrane permeability.

Properties

Molecular Formula |

C18H21N3O5S |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H21N3O5S/c1-11-17(12(2)21(20-11)14-5-6-27(23,24)9-14)18(22)19-8-13-3-4-15-16(7-13)26-10-25-15/h3-4,7,14H,5-6,8-10H2,1-2H3,(H,19,22) |

InChI Key |

BAVYOHXTWDQHEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 380.458 g/mol. Its structural features include:

- Benzodioxole moiety : Known for its ability to interact with various biological targets.

- Pyrazole ring : Frequently associated with anti-inflammatory and anticancer activities.

- Dioxido-tetrahydrothiophene : This group may contribute to the compound's stability and reactivity.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard chemotherapy drug 5-fluorouracil (IC50 = 8.34 µM) .

Table 1: Cytotoxic Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5f | C6 | 5.13 |

| 5-FU | C6 | 8.34 |

| 5a | SH-SY5Y | 5.00 |

Flow cytometry analysis revealed that the mechanism of action for these compounds primarily involves apoptosis induction, with significant cell cycle arrest observed in the G0/G1 phase .

Anti-inflammatory Properties

Compounds containing pyrazole rings have also been noted for their anti-inflammatory effects. The benzodioxole structure may enhance this activity through modulation of inflammatory pathways. Specific mechanisms involve inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It inhibits cell cycle progression, particularly in the G0/G1 phase, thereby preventing cancer cell proliferation.

- Anti-inflammatory Pathways : It may inhibit key enzymes involved in inflammation, contributing to its therapeutic potential.

Case Studies

In a study focusing on the synthesis and biological evaluation of pyrazole derivatives, it was found that modifications to the pyrazole ring could significantly influence cytotoxicity and selectivity against cancer cells . The findings suggest that structural optimization could enhance therapeutic efficacy while minimizing toxicity to healthy cells.

Preparation Methods

Synthesis of the 3,5-Dimethylpyrazole Core

The pyrazole ring serves as the central scaffold for this compound. A widely employed method involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, the reaction of 2,4-pentanedione with hydrazine hydrate under acidic conditions yields the substituted pyrazole .

Reaction Conditions :

-

Reactants : 2,4-pentanedione (1.0 equiv), hydrazine hydrate (1.2 equiv)

-

Solvent : Ethanol (reflux, 4–6 hours)

-

Catalyst : Acetic acid (10% v/v)

The regioselectivity of this reaction ensures that methyl groups occupy the 3- and 5-positions of the pyrazole ring. Subsequent carboxylation at the 4-position is achieved via carbonylation using phosgene or triphosgene, followed by hydrolysis to yield 3,5-dimethyl-1H-pyrazole-4-carboxylic acid .

Introduction of the 1,1-Dioxidotetrahydrothiophen-3-yl Group

The tetrahydrothiophene sulfone moiety is introduced through nucleophilic substitution or reductive amination. A validated approach involves synthesizing tetrahydrothiophene-3-amine, followed by oxidation to the sulfone .

Step 2a: Synthesis of Tetrahydrothiophene-3-amine

-

Reactants : Tetrahydrothiophene-3-one (1.0 equiv), ammonium acetate (2.0 equiv)

-

Reducing Agent : Sodium cyanoborohydride (1.5 equiv)

-

Solvent : Methanol (room temperature, 12 hours)

Step 2b: Oxidation to 1,1-Dioxidotetrahydrothiophen-3-amine

-

Oxidizing Agent : Hydrogen peroxide (30% w/v, 3.0 equiv)

-

Catalyst : Tungstic acid (0.1 equiv)

-

Solvent : Water (60°C, 6 hours)

The sulfone group enhances the compound’s metabolic stability and binding affinity in biological systems.

Amide Bond Formation with 1,3-Benzodioxol-5-ylmethylamine

The final step involves coupling the pyrazole-4-carboxylic acid with 1,3-benzodioxol-5-ylmethylamine. This is typically accomplished using carbodiimide-based coupling agents .

Reaction Conditions :

-

Reactants : 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (1.0 equiv), 1,3-benzodioxol-5-ylmethylamine (1.2 equiv)

-

Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv)

-

Additive : N-Hydroxybenzotriazole (HOBt, 1.5 equiv)

-

Solvent : Dichloromethane (room temperature, 24 hours)

Critical Considerations :

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3)

-

Characterization : NMR (DMSO-): δ 2.21 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 4.52 (d, 2H, J = 6.0 Hz, CH₂), 5.98 (s, 2H, OCH₂O), 6.72–7.12 (m, 3H, aromatic) .

Functionalization at the Pyrazole N1-Position

The 1-(1,1-dioxidotetrahydrothiophen-3-yl) group is introduced via alkylation or Mitsunobu reaction.

Alkylation Method :

-

Reactants : 3,5-Dimethyl-1H-pyrazole-4-carboxamide (1.0 equiv), 1,1-dioxidotetrahydrothiophen-3-yl methanesulfonate (1.5 equiv)

-

Base : Potassium carbonate (2.0 equiv)

-

Solvent : Acetonitrile (reflux, 8 hours)

Mitsunobu Alternative :

-

Reactants : 3,5-Dimethyl-1H-pyrazole-4-carboxamide (1.0 equiv), 1,1-dioxidotetrahydrothiophen-3-ol (1.2 equiv)

-

Reagents : Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)

-

Solvent : Tetrahydrofuran (0°C to room temperature, 12 hours)

Optimization and Challenges

Regioselectivity in Pyrazole Formation :

The use of symmetric diketones (e.g., 2,4-pentanedione) eliminates regioselectivity issues, ensuring uniform substitution at the 3- and 5-positions .

Sulfone Oxidation Side Reactions :

Over-oxidation to sulfonic acids is mitigated by controlling reaction temperature and stoichiometry of hydrogen peroxide .

Amide Coupling Efficiency :

EDC/HOBt systems outperform other reagents (e.g., DCC) in minimizing racemization and improving yields .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole-4-carboxylic acids with benzodioxol-5-ylmethylamine derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions using catalysts like KCO in polar aprotic solvents (e.g., DMF) at controlled temperatures (25–60°C) . Key intermediates such as 1,1-dioxidotetrahydrothiophen-3-yl derivatives are prepared via oxidation of tetrahydrothiophene precursors with persulfate or similar oxidants .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological approaches include:

- HPLC with a C18 column (acetonitrile/water mobile phase, 0.1% TFA) to assess purity (>95% threshold).

- NMR (1H/13C) to confirm substitution patterns, particularly the benzodioxole and tetrahydrothiophene-dioxide moieties.

- HRMS (ESI+) for molecular ion validation. Discrepancies in spectral data (e.g., unexpected splitting in aromatic proton signals) may indicate regioisomeric impurities, necessitating column chromatography for resolution .

Q. What functional groups dominate the compound’s reactivity?

The pyrazole-4-carboxamide core is electron-deficient, enabling electrophilic substitutions at the 3,5-dimethyl positions. The 1,1-dioxidotetrahydrothiophene moiety is a strong electron-withdrawing group, while the benzodioxolylmethyl group participates in hydrogen bonding via its oxygen atoms. These groups influence solubility (logP ~2.8 predicted) and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields during scale-up synthesis?

Yield optimization strategies include:

- Solvent selection : DMF or DMSO enhances solubility of intermediates but may require post-reaction dialysis to remove high-boiling-point residues.

- Catalyst screening : KCO or CsCO improves nucleophilic substitution efficiency in benzodioxolylmethylation steps .

- Ultrasound-assisted synthesis : Reduces reaction time by 30–50% for condensation steps, as demonstrated in analogous pyrazole derivatives .

Q. What experimental designs resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., inconsistent IC values) may arise from:

- Aggregation artifacts : Use dynamic light scattering (DLS) to confirm monomeric dispersion in assay buffers.

- Off-target effects : Employ orthogonal assays (e.g., SPR binding vs. cellular viability) to validate target engagement.

- Metabolic instability : Pre-incubate with liver microsomes to assess CYP-mediated degradation .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are recommended to model interactions with kinases or GPCRs. Focus on:

- Hydrogen bonding : Between the carboxamide group and kinase hinge regions.

- π-π stacking : Benzodioxole ring with hydrophobic enzyme pockets. Validate predictions with mutagenesis studies (e.g., Ala-scanning of predicted binding residues) .

Q. How do structural modifications affect the compound’s pharmacokinetic profile?

Systematic SAR studies on analogs suggest:

- Benzodioxole replacement : Substitution with fluorophenyl groups reduces hepatic clearance but increases plasma protein binding.

- Tetrahydrothiophene-dioxide modification : Cyclic sulfone removal decreases metabolic stability (t reduced by ~40% in rat models). Data should be corroborated with in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Notes for Data Reproducibility

- Synthetic protocols : Always report exact equivalents of reagents (e.g., 1.1 mmol RCHCl per 1 mmol starting material) and inert atmosphere requirements .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cell line authenticity via STR profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.